molecular formula C10H13NO3 B2442571 4-Ethoxy-3-methoxybenzaldehyde oxime CAS No. 81259-53-2

4-Ethoxy-3-methoxybenzaldehyde oxime

Cat. No.: B2442571
CAS No.: 81259-53-2
M. Wt: 195.218
InChI Key: IMUTXONCNANTKW-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxybenzaldehyde oxime is an organic compound with the molecular formula C₁₀H₁₃NO₃. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime group, and the benzene ring is substituted with ethoxy and methoxy groups. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-methoxybenzaldehyde oxime can be synthesized through the reaction of 4-ethoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime group.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methoxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The ethoxy and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Ethoxy-3-methoxybenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-3-methoxybenzaldehyde: Lacks the oxime group but shares similar structural features.

    4-Methoxybenzaldehyde oxime: Similar oxime group but lacks the ethoxy substitution.

    3-Ethoxy-4-methoxybenzaldehyde oxime: Positional isomer with similar functional groups.

Uniqueness

4-Ethoxy-3-methoxybenzaldehyde oxime is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. The presence of both ethoxy and methoxy groups, along with the oxime functionality, provides a distinct set of chemical properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

(NE)-N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-9-5-4-8(7-11-12)6-10(9)13-2/h4-7,12H,3H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUTXONCNANTKW-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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